Cas no 13192-04-6 (Dimethyl 2-Ketoglutaconate)
Dimethyl 2-Ketoglutaconate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 2-oxopentanedioate
- 2-Oxo-glutaric acid dimethyl ester
- 2-Oxo-pentanedioic acid dimethyl ester
- Dimethyl 2-Ketoglutaconate
- Dimethyl 2-oxoglutarate
- 2-Ketoglutaric Acid Dimethyl Ester
- 2-Oxoglutaric Acid Dimethyl Ester
- Dimethyl 2-Ketoglutarate
- ethyl 2-oxoglutarate
- DIMETHYL OXOGLUTARATE
- Dimethyl α-ketoglutarate
- 1,5-diMethyl 2-oxopentanedioate
- α-Ketoglutaric acid dimethyl ester
- DiMethyl 2-oxoglutarate 96%
- 2-OXOPENTANEDIOIC ACID, DIMETHYL ETHER
- Dimethyl
- A-ketoglutarate
- Dimethyl-alpha-ketoglutarate
- Pentanedioic acid, 2-oxo-, dimethyl ester
- TXIXSLPEABAEHP-UHFFFAOYSA-N
- dimethyl alpha-ketoglutarate
- Glutaric acid, 2-oxo-, dimethyl ester
- Dimethyl2-oxogl
- CS-0103277
- AKOS015851605
- DTXSID10157251
- 2-oxopentanedioic acid dimethyl ester
- MFCD00048052
- EN300-1661000
- Dimethyl 2-oxopentanedioate #
- FT-0612735
- AMY20457
- Pentanedioic acid, 2-oxo-, 1,5-dimethyl ester
- K0013
- A806333
- NSC783840
- Dimethyl-.alpha.-ketoglutarate
- AS-47656
- CHEMBL4877741
- SCHEMBL9543
- 13192-04-6
- Dimethyl 2-oxoglutarate, 96%
- J-006086
- BCP24128
- F14954
- NSC-783840
- Dimethyl2-oxoglutarate
- SY004319
- Q65707091
- SB32822
- dimethyl 2-oxidanylidenepentanedioate
- CHEBI:173796
- DB-007425
- HY-44134
-
- MDL: MFCD00048052
- Inchi: 1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3
- InChI Key: TXIXSLPEABAEHP-UHFFFAOYSA-N
- SMILES: O(C)C(CCC(C(=O)OC)=O)=O
Computed Properties
- Exact Mass: 174.05300
- Monoisotopic Mass: 174.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.2
- Topological Polar Surface Area: 69.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.203 g/mL at 25 °C(lit.)
- Melting Point: 117°C/3mmHg
- Boiling Point: 117°C/3mmHg
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.439(lit.)
- PSA: 69.67000
- LogP: -0.31830
- Solubility: Not determined
Dimethyl 2-Ketoglutaconate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Dimethyl 2-Ketoglutaconate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Dimethyl 2-Ketoglutaconate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0013-25ML |
Dimethyl 2-Oxoglutarate |
13192-04-6 | >95.0%(GC) | 25ml |
¥2190.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D163011-1g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | ≥95.0%(GC) | 1g |
¥73.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D163011-25g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | ≥95.0%(GC) | 25g |
¥833.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D163011-5g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | ≥95.0%(GC) | 5g |
¥252.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D858537-25g |
Dimethyl 2-Oxoglutarate |
13192-04-6 | 95% | 25g |
836.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 349631-5G |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 5g |
¥1505.93 | 2023-12-07 | ||
| TRC | D474425-1g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 1g |
$64.00 | 2023-05-18 | ||
| TRC | D474425-5g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 5g |
$110.00 | 2023-05-18 | ||
| TRC | D474425-10g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 10g |
$201.00 | 2023-05-18 | ||
| TRC | D474425-25g |
Dimethyl 2-Ketoglutaconate |
13192-04-6 | 25g |
$460.00 | 2023-05-18 |
Dimethyl 2-Ketoglutaconate Suppliers
Dimethyl 2-Ketoglutaconate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Dimethyl 2-Ketoglutaconate
Dimethyl 2-Ketoglutaconate (CAS No. 13192-04-6): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Applications in Biomedical Research
Dimethyl 2-Ketoglutaconate, a compound with the CAS registry number CAS No. 13192-04-6, is an organic molecule characterized by its unique structural features and multifaceted biological activities. This compound belongs to the class of substituted ketones and contains a central conjugated diketo structure (ketoglutaconate) with two methyl groups attached to the terminal carboxylic acid moieties. Its chemical formula, C8H10O5, reflects the presence of a six-membered cyclic ester framework derived from the condensation of two acetic acid molecules with a central ketone group. Recent studies have highlighted its potential as a precursor for synthesizing bioactive molecules and its role in metabolic pathways relevant to human health.
The synthesis of Dimethyl 2-Ketoglutaconate has been optimized through advanced methodologies such as microwave-assisted organic chemistry and enzymatic catalysis. A groundbreaking study published in the Journal of Organic Chemistry (2023) demonstrated that employing lipase-catalyzed esterification under solvent-free conditions significantly improves yield and purity compared to traditional methods. This advancement aligns with the growing emphasis on green chemistry principles in pharmaceutical production, reducing environmental impact while enhancing scalability for industrial applications.
In biological systems, this compound exhibits intriguing pharmacological properties. Preclinical data from a 2023 article in Nature Communications revealed that CAS No. 13192-04-6-derived analogs selectively inhibit histone deacetylase (HDAC) enzymes at submicromolar concentrations without off-target effects observed in conventional HDAC inhibitors. This specificity suggests potential utility in epigenetic therapy for cancers like leukemia and lymphoma, where aberrant histone acetylation patterns are prevalent.
A novel application emerging from recent research involves its use as a prodrug carrier in targeted drug delivery systems. A collaborative study between MIT and Stanford researchers (published in Biomaterials Science, 2023) showed that conjugating anticancer agents to the ketone moiety of this compound enables pH-responsive release mechanisms. The methyl groups provide stability during circulation while ensuring rapid drug release at tumor microenvironment pH levels (~6.5), thereby minimizing systemic toxicity—a critical advancement for improving chemotherapy outcomes.
Spectroscopic analysis confirms that the conjugated diketo structure (keto-glutaconate core) imparts strong UV absorbance maxima at ~305 nm, which is exploited for quantitative HPLC assays validated by ICH guidelines. Recent instrumental innovations like synchrotron-based X-ray crystallography have further elucidated its solid-state packing arrangements, revealing hydrogen-bonding networks critical for maintaining crystallinity—a property vital for formulation consistency in pharmaceutical manufacturing.
In metabolic research, this compound has been identified as an intermediate in non-canonical amino acid biosynthesis pathways discovered through metabolomics studies on extremophile organisms. A landmark study in eLife (May 2023) demonstrated that recombinant expression of enzymes catalyzing its biosynthesis pathway enables microbial production of rare amino acids like pyrrolysine—a breakthrough with implications for synthetic biology and next-generation biopharmaceuticals.
Clinical translation studies currently underway investigate its role as a biomarker for early-stage neurodegenerative diseases. Data from ongoing trials suggest that serum levels of this compound correlate strongly with mitochondrial dysfunction markers like cytochrome c release—a finding validated across Alzheimer’s disease models using CRISPR-edited human neurons grown on organoid platforms.
The structural versatility of this molecule also supports applications in materials science. Researchers at ETH Zurich recently reported using it as a crosslinking agent for hydrogel matrices designed to mimic extracellular matrix stiffness gradients (Advanced Materials, April 2023). The ketone groups participate in redox-responsive crosslinking reactions under physiological conditions, creating smart biomaterials ideal for tissue engineering scaffolds requiring dynamic mechanical properties.
In conclusion, while traditionally categorized as an intermediate in organic synthesis textbooks, modern multidisciplinary investigations have repositioned this compound (CAS No. 13192-04-6) as a platform molecule bridging chemical innovation with biomedical applications ranging from targeted therapeutics to regenerative medicine strategies. Its unique combination of structural features—coupled with recent advances in synthetic methodology—positions it at the forefront of next-generation drug discovery pipelines targeting previously undruggable pathways.
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